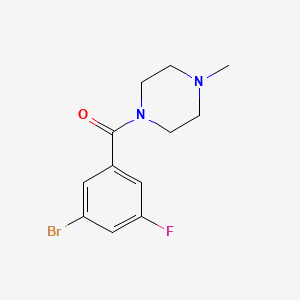
(3-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone: is a chemical compound with the molecular formula C12H13BrFN2O It is characterized by the presence of a bromine atom at the 3rd position and a fluorine atom at the 5th position on the phenyl ring, along with a 4-methylpiperazin-1-yl group attached to the methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Bromination and Fluorination: The starting material, phenylmethanone, undergoes bromination at the 3rd position and fluorination at the 5th position using bromine and fluorine reagents under controlled conditions.
Piperazine Derivatization: The brominated and fluorinated phenylmethanone is then reacted with 4-methylpiperazine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms on the phenyl ring.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Condensation Reactions: The methanone group allows for condensation reactions with various nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced forms with different oxidation states.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine:
Drug Development: Explored for potential therapeutic applications due to its unique structure.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring, along with the piperazine moiety, allow it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- (3-Bromo-4,5-difluorophenyl)(4-methylpiperazin-1-yl)methanone
- (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone
- (3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone
Comparison:
- (3-Bromo-4,5-difluorophenyl)(4-methylpiperazin-1-yl)methanone: Contains an additional fluorine atom, which may alter its reactivity and binding properties.
- (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone: The presence of a chlorine atom instead of fluorine can affect its chemical behavior and applications.
- (3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone: The nitro group introduces different electronic and steric effects, influencing its reactivity and potential uses.
Propriétés
Formule moléculaire |
C12H14BrFN2O |
|---|---|
Poids moléculaire |
301.15 g/mol |
Nom IUPAC |
(3-bromo-5-fluorophenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H14BrFN2O/c1-15-2-4-16(5-3-15)12(17)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3 |
Clé InChI |
SAODDFMLMXTOPP-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


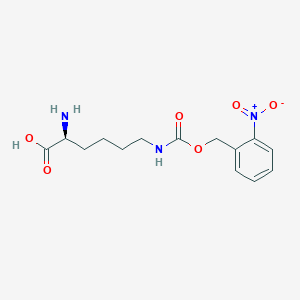
![Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate](/img/structure/B14031124.png)


![acetic acid;(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium;hydrate](/img/structure/B14031132.png)
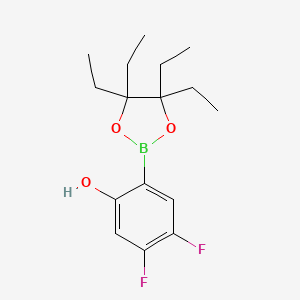
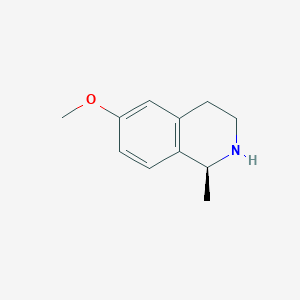
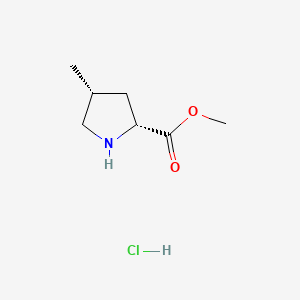
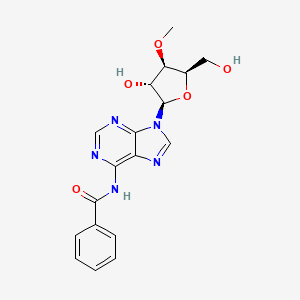

![N-[(E)-(2-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14031164.png)
![Rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hcl](/img/structure/B14031193.png)


